molecular formula C24H23ClFN5O3 B2401658 2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-84-7

2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2401658
CAS RN: 1105212-84-7
M. Wt: 483.93
InChI Key:
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Description

2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H23ClFN5O3 and its molecular weight is 483.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inotropic Evaluation

  • A study by Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, including derivatives structurally related to the compound . These derivatives showed positive inotropic activity in isolated rabbit-heart preparations, with some exhibiting favorable activity compared to the standard drug, milrinone (Liu et al., 2009).

Cascade Cyclization Reactions

  • Lipson et al. (2006, 2007) reported on the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, leading to the formation of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. These reactions are significant for the synthesis of complex heterocyclic compounds, including those similar to the compound (Lipson et al., 2006), (Lipson et al., 2007).

Computer Prediction of Biological Activity

  • Danylchenko et al. (2016) focused on the virtual library modeling of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting their biological activity spectrum and acute toxicity. They identified compounds with potential antineurotic activity, relevant for male reproductive and erectile dysfunction treatment (Danylchenko et al., 2016).

Anticancer Activity

  • Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. They evaluated these compounds for their anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O3/c1-29-22(33)18-10-8-14(21(32)27-17-5-3-2-4-6-17)11-20(18)31-23(29)28-30(24(31)34)13-15-7-9-16(26)12-19(15)25/h7-12,17H,2-6,13H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQROJZRVKMCYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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